Enhanced Lipophilicity (LogP) for Improved Membrane Permeability
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate exhibits the highest calculated partition coefficient (LogP) among its common 2-aryl-oxazole-4-carboxylate analogs. This property is a key determinant of passive membrane permeability and can influence bioavailability. The bromine atom at the para position of the phenyl ring is the driver of this increased lipophilicity [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.28 |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenyl) analog: 3.17; Ethyl 2-(4-methylphenyl) analog: 2.83; Ethyl 2-(4-fluorophenyl) analog: 2.66; Ethyl 2-phenyl analog: 2.52 . |
| Quantified Difference | The bromo analog is 0.11 to 0.76 log units more lipophilic than the nearest comparators, indicating potentially significantly higher membrane permeability. |
| Conditions | In silico calculation using XLogP3 (PubChem) and vendor-provided computational chemistry data. |
Why This Matters
For medicinal chemistry programs targeting intracellular targets, the higher LogP value suggests improved passive membrane permeability, making it a preferred starting point over less lipophilic analogs.
- [1] Molbase.cn. (n.d.). Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Retrieved [date]. View Source
